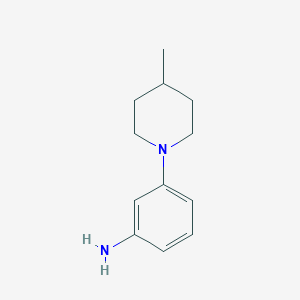

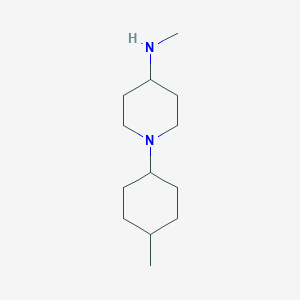

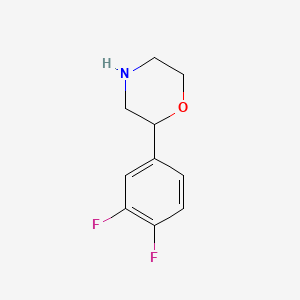

![molecular formula C8H12N6O B1416905 2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1042521-80-1](/img/structure/B1416905.png)

2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Übersicht

Beschreibung

The compound “2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine” is a complex organic molecule that contains a 1,2,4-triazole ring . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched for their significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the use of tert-butanol peroxide as an oxidant and ether as a solvent and reactant . The reaction is usually carried out at around 80°C .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring . This ring is a heterocyclic core that is crucial for the biological activity of these compounds .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been found to exhibit excellent activity against various pathogens, with MIC values ranging from 0.12 to 1.95 µg/mL . This suggests that they can interact effectively with biological targets, leading to their antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, 4-Methyl-4h-1,2,4-triazol-3-amine has a molecular weight of 98.11 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen

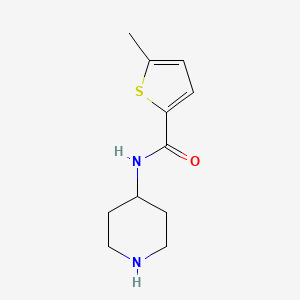

Industrial and Pharmaceutical Applications

Amino-1,2,4-triazoles, which are related to the chemical structure , serve as a crucial raw material in the fine organic synthesis industry. These compounds have been historically utilized in the manufacturing of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Furthermore, their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, widely used in applied sciences, biotechnology, energy, and chemistry. Specifically, 3- and 4-substituted amino-1,2,4-triazoles have been instrumental in the production of various insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. In the medical field, these compounds are used to produce drugs with antimicrobial effects and cardiological drugs with anti-ischemic and membrane-stabilizing effects (Nazarov et al., 2021).

Synthesis and Pharmacological Potential

The triazoles family, which includes the 4H-1,2,4-triazol-3-yl component of the compound , is significant for the preparation of new drugs due to its diverse biological activities. These activities range from anti-inflammatory and antimicrobial to antitumoral and antiviral properties. The structural variations within the triazole family have led to its continued interest, with research focused on developing new synthesis methods and evaluating biological potential. The pharmacological significance of these compounds underscores the need for efficient, sustainable synthesis methods in line with green chemistry principles, addressing the challenges posed by new diseases and drug-resistant pathogens (Ferreira et al., 2013).

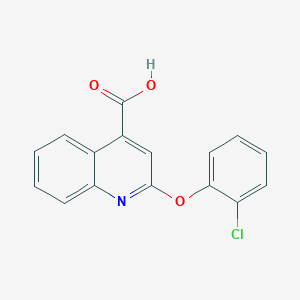

Bioactive Properties of Oxadiazole Derivatives

1,2,4-Oxadiazoles, like the 1,2,4-oxadiazol-5-yl portion of the compound, are known for their broad biological activities. This includes anti-diabetic, anti-viral, anti-microbial, anticancer, anti-oxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. The structural variety and potential for chemical modifications make these compounds valuable in synthesizing more effective and potent drugs. Recent research has also highlighted their antimicrobial, anticancer, and anti-inflammatory properties, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives (Jalhan et al., 2017).

Zukünftige Richtungen

The future research directions for 1,2,4-triazole derivatives include further investigations on this scaffold to harness its optimum antibacterial potential . There is also interest in the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Wirkmechanismus

Target of Action

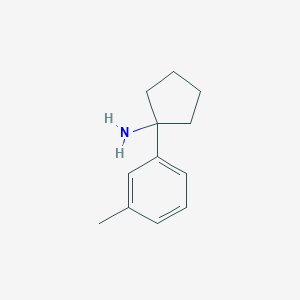

It is known that triazole derivatives, which this compound is a part of, have been widely studied as antimicrobial agents due to their safety profile and high therapeutic index . Several lines of evidence suggest that the primary target of azoles, a major class of triazole-based drugs, is the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .

Mode of Action

Based on the known actions of similar triazole derivatives, it can be inferred that this compound likely interacts with its targets (such as the heme protein) to inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol . This interaction and resulting inhibition can lead to changes in the biochemical pathways within the cell.

Biochemical Pathways

The inhibition of the cytochrome P-450-dependent 14α-demethylation of lanosterol by azoles, including triazole derivatives, affects the synthesis of ergosterol, a key component of fungal cell membranes . This disruption in ergosterol synthesis leads to changes in membrane fluidity and permeability, ultimately resulting in the death of the fungal cell .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Based on the known effects of similar triazole derivatives, it can be inferred that the action of this compound likely results in the disruption of fungal cell membrane integrity and function, leading to cell death .

Eigenschaften

IUPAC Name |

2-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6O/c1-4(2)5(9)8-12-7(14-15-8)6-10-3-11-13-6/h3-5H,9H2,1-2H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOWEFTYJJMKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC(=NO1)C2=NC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-acetamido-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1416825.png)

![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)